molecular formula C21H21F3N2O6 B11606945 5-Benzoyl-4-hydroxy-4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)-1,3-diazinan-2-one

5-Benzoyl-4-hydroxy-4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)-1,3-diazinan-2-one

Cat. No.: B11606945
M. Wt: 454.4 g/mol
InChI Key: YCKJNMILXDCOQM-UHFFFAOYSA-N
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Description

“5-Benzoyl-4-hydroxy-4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)-1,3-diazinan-2-one” is a complex organic compound that belongs to the class of diazinanones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-Benzoyl-4-hydroxy-4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)-1,3-diazinan-2-one” typically involves multi-step organic reactions. The starting materials might include benzoyl chloride, trifluoromethyl ketone, and 3,4,5-trimethoxybenzaldehyde. The reaction conditions often require the use of strong bases or acids, solvents like dichloromethane or ethanol, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions might yield alcohols or amines, depending on the specific functional groups involved.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzoyl or trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which “5-Benzoyl-4-hydroxy-4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)-1,3-diazinan-2-one” exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-4-(trifluoromethyl)-6-phenyl-1,3-diazinan-2-one
  • 5-Benzoyl-4-hydroxy-4-(trifluoromethyl)-6-phenyl-1,3-diazinan-2-one

Uniqueness

Compared to similar compounds, “5-Benzoyl-4-hydroxy-4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)-1,3-diazinan-2-one” stands out due to the presence of the 3,4,5-trimethoxyphenyl group, which can impart unique chemical and biological properties.

Properties

Molecular Formula

C21H21F3N2O6

Molecular Weight

454.4 g/mol

IUPAC Name

5-benzoyl-4-hydroxy-4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)-1,3-diazinan-2-one

InChI

InChI=1S/C21H21F3N2O6/c1-30-13-9-12(10-14(31-2)18(13)32-3)16-15(17(27)11-7-5-4-6-8-11)20(29,21(22,23)24)26-19(28)25-16/h4-10,15-16,29H,1-3H3,(H2,25,26,28)

InChI Key

YCKJNMILXDCOQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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